molecular formula C15H14N4O3S B2905911 (4-(5-(Furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(isoxazol-5-yl)methanone CAS No. 1226456-41-2

(4-(5-(Furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(isoxazol-5-yl)methanone

Cat. No.: B2905911
CAS No.: 1226456-41-2
M. Wt: 330.36
InChI Key: CKHVLVUYVGZGLO-UHFFFAOYSA-N
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Description

This compound features a piperidine ring substituted at the 4-position with a 1,3,4-thiadiazole moiety bearing a furan-2-yl group at the 5-position. The piperidine nitrogen is further connected via a methanone bridge to an isoxazol-5-yl group. The structural complexity of this molecule combines multiple heterocyclic systems, which are known to enhance pharmacological activity, bioavailability, and target specificity in drug design . The thiadiazole core is particularly notable for its electron-deficient nature, enabling π-π stacking interactions, while the furan and isoxazole rings contribute to solubility and metabolic stability .

Properties

IUPAC Name

[4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]piperidin-1-yl]-(1,2-oxazol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O3S/c20-15(12-3-6-16-22-12)19-7-4-10(5-8-19)13-17-18-14(23-13)11-2-1-9-21-11/h1-3,6,9-10H,4-5,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKHVLVUYVGZGLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=NN=C(S2)C3=CC=CO3)C(=O)C4=CC=NO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Comparisons

a. Core Heterocycles and Substituents

  • Target Compound vs. (4-(6-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(isoxazol-5-yl)methanone (): Similarities: Both compounds feature a methanone-linked isoxazol-5-yl group and a nitrogen-containing heterocycle (piperidine vs. piperazine). Differences: The target compound’s thiadiazole-furan system contrasts with the ethoxybenzothiazole in . Biological Implications: Piperazine (in ) offers greater conformational flexibility than piperidine, which could influence receptor binding kinetics .
  • Target Compound vs. 1,3,4-Thiadiazole Derivatives ():
    • Thiadiazole derivatives such as 5-(4-methylpiperazin-1-yl)-1,3,4-thiadiazol-2-amine () share the thiadiazole core but lack the fused piperidine-isoxazole system. The amine substituent in may improve water solubility but reduce metabolic stability compared to the target compound’s furan and isoxazole groups .

b. Crystallographic and Conformational Analysis

  • The isostructural compounds in (triclinic, P̄1 symmetry) exhibit planar conformations except for perpendicularly oriented fluorophenyl groups.
Physicochemical and Pharmacological Properties
Property Target Compound Compound Compound
Molecular Weight ~387.4 g/mol (estimated) ~441.5 g/mol 531.3 g/mol (M++1)
Melting Point Not reported Not reported 252–255°C
Solubility Moderate (due to furan/isoxazole) Low (ethoxybenzothiazole) Low (fluorophenyl groups)
Bioactivity Unknown (predicted kinase inhibition) Unknown (likely CNS targets) Kinase inhibition (e.g., EGFR)

Key Observations:

  • The target compound’s furan and isoxazole groups may improve aqueous solubility compared to ’s fluorophenyl chromenone.
  • The absence of electron-withdrawing groups (e.g., fluorine in ) could reduce metabolic degradation rates in the target compound .
Computational and Experimental Data Gaps
  • Structural Data: Single-crystal XRD data for the target compound are unavailable, unlike the isostructural compounds in .
  • Biological Screening: No experimental IC50 or binding affinity data are reported for the target compound, unlike ’s kinase inhibitors .

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